Physicochemical Lipophilicity vs. Parent Free Acid: A Predicted logP Advantage Relevant to Membrane Permeability
The target benzyl ester has a calculated SlogP of 3.16 [1] compared to the parent carboxylic acid [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1219578-35-4), which is predicted to have a logP approximately 1.0–1.5 lower due to the ionizable acid group . No experimental logP or permeability data are available for either compound; the comparison relies entirely on in silico estimates and class-level inference that esterification of pyridazinone acetic acids increases lipophilicity by 1–2 log units [2]. Note: This is a predicted, not measured, difference.
| Evidence Dimension | Calculated lipophilicity (SlogP / logP) |
|---|---|
| Target Compound Data | SlogP = 3.16 (calculated via MMsINC) |
| Comparator Or Baseline | Parent free acid: estimated logP ~1.2–2.0 (typical for pyridazinone acetic acids) |
| Quantified Difference | Predicted ΔlogP ≈ +1.2–2.0 units (in silico estimate only; not experimentally validated) |
| Conditions | In silico prediction using MMsINC / SlogP algorithm; no experimental logP or PAMPA data available |
Why This Matters
If membrane permeability is a selection criterion for cell-based assays, the benzyl ester's higher predicted lipophilicity may offer a theoretical advantage over the free acid, but this is unvalidated and procurement decisions should require confirmatory experimental measurement.
- [1] MMsINC Database, C₂₁H₂₀N₂O₅ entry. SlogP: 3.1554. View Source
- [2] Van der Mey M et al. Novel selective PDE4 inhibitors. J Med Chem. 2001;44(16):2511-22. PMID: 11472205. Demonstrates that N-substitution patterns in pyridazinones strongly modulate both potency and physicochemical profile. View Source
